molecular formula C15H11ClN2O B1593559 4-Chloro-2-(4-methoxyphenyl)quinazoline CAS No. 55391-00-9

4-Chloro-2-(4-methoxyphenyl)quinazoline

Cat. No.: B1593559
CAS No.: 55391-00-9
M. Wt: 270.71 g/mol
InChI Key: CRHKQTMYCDKELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(4-methoxyphenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methoxyphenyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with 4-methoxybenzoyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methoxyphenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the quinazoline ring .

Scientific Research Applications

4-Chloro-2-(4-methoxyphenyl)quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxyphenyl)quinazoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroquinazoline
  • 2-Phenylquinazoline
  • 4-Methoxyquinazoline

Uniqueness

4-Chloro-2-(4-methoxyphenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHKQTMYCDKELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352708
Record name 4-chloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55391-00-9
Record name 4-chloro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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